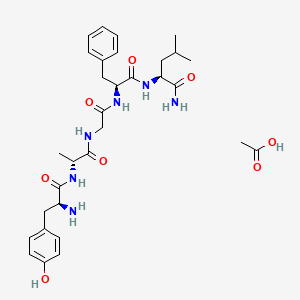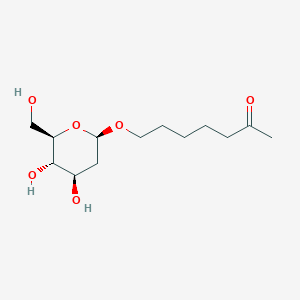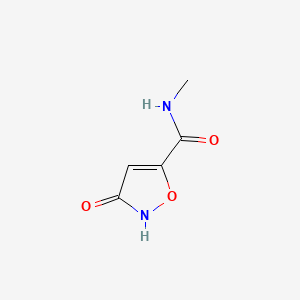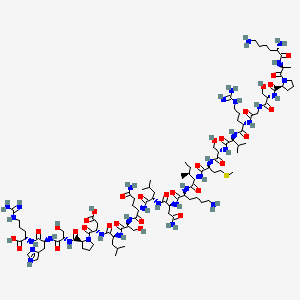
Cholecystokinin-33 (1-21) (porcine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin-33 (1-21) (porcine) is a useful research compound. Its molecular formula is C98H169N33O30S and its molecular weight is 2321.691. The purity is usually 95%.
BenchChem offers high-quality Cholecystokinin-33 (1-21) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin-33 (1-21) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Cholecystokinin 21 (CCK-21), also known as Cck-21 or Cholecystokinin-33 (1-21) (porcine), is a peptide hormone of the gastrointestinal system. It is synthesized and secreted by enteroendocrine cells in the duodenum . The primary targets of CCK-21 are the gallbladder and the pancreas . It also interacts with CCK receptors in the brain .
Mode of Action
CCK-21 stimulates the gallbladder to contract and release stored bile into the intestine . It also triggers the pancreas to deliver digestive juices . In the brain, CCK-21 has been shown to have positive effects on nerve activity .
Biochemical Pathways
CCK-21 affects several biochemical pathways. It promotes cell growth, energy production, gene expression, and protein synthesis . In rat brain neuroblasts, CCK-21 has been shown to promote neuroblast proliferation by inducing tyrosine phosphorylation of adaptor proteins p130 Cas and paxillin, two key components of focal adhesion complexes, and phosphorylation of PKB/AKT and ERK1/2, followed by stimulation of DNA-binding activity of AP-1 .
Result of Action
The action of CCK-21 results in the stimulation of digestion of fat and protein, the release of bile and digestive enzymes, and acts as an appetite suppressant . It also has been studied for weight management regimens . Moreover, CCK-21 has been shown to have positive effects on enteric smooth muscle contraction .
Action Environment
The action of CCK-21 can be influenced by various environmental factors. For instance, cellular cholesterol is a natural modulator of the type 1 cholecystokinin receptor, with elevated levels disrupting normal stimulus-activity coupling
Análisis Bioquímico
Biochemical Properties
Cholecystokinin 21 interacts with various enzymes, proteins, and other biomolecules. It is a ligand for the CCK 1 and CCK 2 receptors . It stimulates pancreatic enzyme secretion and growth, gallbladder contraction, and gut motility, satiety and inhibits acid secretion from the stomach .
Cellular Effects
Cholecystokinin 21 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also stimulates calcitonin, insulin, and glucagon secretion .
Molecular Mechanism
Cholecystokinin 21 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the CCK 1 and CCK 2 receptors, triggering a cascade of intracellular events .
Temporal Effects in Laboratory Settings
The effects of Cholecystokinin 21 change over time in laboratory settings . It has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cholecystokinin 21 vary with different dosages in animal models . It has been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Cholecystokinin 21 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Cholecystokinin 21 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Cholecystokinin 21 is localized in specific compartments or organelles within the cell . Its activity or function can be affected by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFIRAZDRTPBT-KGCFEYSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H169N33O30S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2321.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-07-6 |
Source


|
| Record name | Cholecystokinin 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: Does Cholecystokinin-33 (1-21) (porcine) affect insulin secretion in mice?
A1: According to the research, Cholecystokinin-33 (1-21) (porcine), also known as CCK-21, did not demonstrate any effect on basal insulin secretion in mice, even at high doses. [] This is in contrast to other Cholecystokinin fragments like CCK-8 and CCK-39, which were shown to significantly stimulate basal insulin secretion in the same study. []
Q2: What structural features of Cholecystokinin are important for stimulating insulin secretion in mice?
A2: The research suggests that the C-terminal octapeptide of Cholecystokinin, corresponding to CCK-8 (CCK-26-33), is crucial for the potent stimulatory action on basal insulin secretion in mice. [] Fragments lacking this specific portion, such as CCK-21, CCK-4, and CCK-10-20, did not exhibit this effect. [] This highlights the importance of specific structural elements within the Cholecystokinin molecule for its interaction with receptors and downstream biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
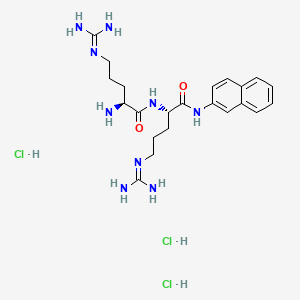
![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
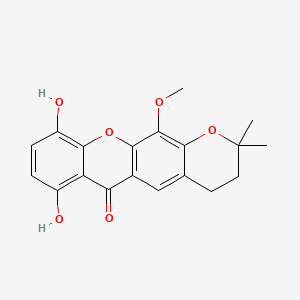
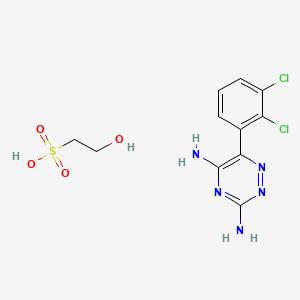
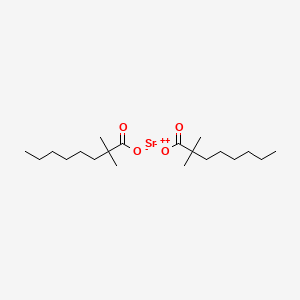
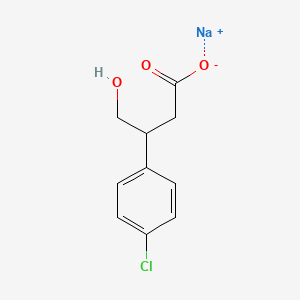
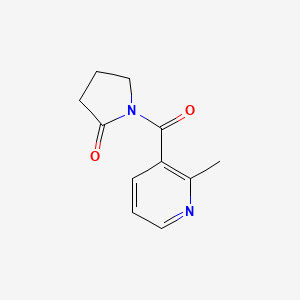
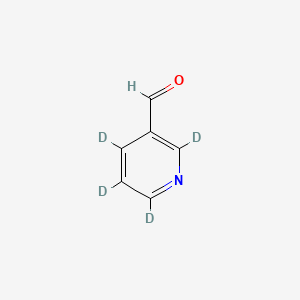

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
